2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide
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Overview
Description
The compound “2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide” is a chemical compound with the linear formula C26H24ClN3O2S2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound is defined by its linear formula C26H24ClN3O2S2 . This indicates that it contains 26 carbon atoms, 24 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, 2 oxygen atoms, and 2 sulfur atoms .Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were investigated as antiviral agents. Among them, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives also showed potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Anticancer Activity
Indole derivatives have been investigated as potential anticancer agents. However, direct studies on the compound are limited. Researchers have synthesized novel pyrazolo[3,4-d]pyrimidines with anti-cancer properties, but further exploration is required .
Other Applications
The compound’s unique structure may offer additional applications, such as interactions with specific receptors or enzyme inhibition. Further research is essential to uncover its full therapeutic potential.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It is known that the compound’s degree of lipophilicity allows it to diffuse easily into cells . This suggests that it may interact with intracellular targets.
Biochemical Pathways
It is known that similar compounds with an indole nucleus have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways.
Pharmacokinetics
Its lipophilicity suggests that it may have good absorption and distribution characteristics
Result of Action
Similar compounds have shown a broad spectrum of biological activities . This suggests that the compound may have multiple effects at the molecular and cellular levels.
Action Environment
It is known that the compound’s degree of lipophilicity allows it to diffuse easily into cells , suggesting that it may be influenced by the lipid environment of cells
Safety and Hazards
properties
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-ethyl-6-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S2/c1-3-15-6-4-5-14(2)20(15)26-19(28)13-31-23-25-18-11-12-30-21(18)22(29)27(23)17-9-7-16(24)8-10-17/h4-12H,3,13H2,1-2H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYYJNDZTCXVIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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